6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
Description
The compound 6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine features a purine core (9-methyl-9H-purine) linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold via a sulfonyl group substituted with a 3,5-dimethyloxazole moiety. The sulfonyl group enhances electrophilicity and may influence binding specificity, while the oxazole substituent contributes to solubility and metabolic stability .
Propriétés
IUPAC Name |
3,5-dimethyl-4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3S/c1-10-15(11(2)27-21-10)28(25,26)24-6-12-4-23(5-13(12)7-24)17-14-16(18-8-19-17)22(3)9-20-14/h8-9,12-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODNPNRHPHPXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
Hypothesized Pharmacological Impacts
Solubility and Bioavailability :
- The target compound’s 3,5-dimethyloxazole substituent introduces heteroatoms (O, N) that improve aqueous solubility compared to the 3,5-difluorophenyl group in Compound 5, which is more lipophilic .
- Compound 4’s benzonitrile group may confer higher polarity but could limit blood-brain barrier penetration.
Target Binding Affinity :
- The oxazole’s electron-withdrawing properties could enhance hydrogen bonding with kinase ATP pockets, whereas Compound 5’s fluorophenyl group might rely on hydrophobic interactions.
Limitations of Current Data
Structural inferences are based on established medicinal chemistry principles and substituent effects .
Methodological Considerations
- Structural Analysis : Programs like SHELXL () are critical for resolving crystallographic data, which could clarify binding conformations of the purine core and sulfonyl-linked substituents.
- Synthetic Feasibility : The oxazole moiety in the target compound may require multi-step synthesis compared to simpler aryl groups in analogs, impacting scalability.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
